![molecular formula C14H9FN2OS B2601358 N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide CAS No. 922879-02-5](/img/structure/B2601358.png)
N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide
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Overview
Description
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Synthesis Analysis
Benzothiazoles can be synthesized through various methods. One common method involves the condensation of 2-aminothiophenol with a carboxylic acid in the presence of a dehydrating agent .Molecular Structure Analysis
The benzothiazole ring system is planar and aromatic. It is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For example, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are typically clear pale yellow liquids with a boiling point of around 116–118°C .Scientific Research Applications
Antibacterial Agents
The compound has been synthesized and evaluated as a potential antibacterial agent. It has shown promising activity against Staphylococcus aureus. The compound was synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .
Antifungal Agents
Thiazole derivatives, which include the compound , have been associated with diverse biological activities such as antifungal activity. They have been extensively investigated and found to exhibit significant antifungal properties .
Antiprotozoal Agents
Thiazole derivatives have also been investigated for their antiprotozoal activity. They have shown potential in this area, making them a subject of interest in the development of new antiprotozoal drugs .
Anticancer Agents
Thiazole derivatives have been associated with anticancer activity. They have been investigated extensively and found to exhibit significant anticancer properties .
Anticonvulsant Agents
Thiazole derivatives have been associated with anticonvulsant activity. They have been investigated extensively and found to exhibit significant anticonvulsant properties .
Anti-inflammatory Agents
Thiazole derivatives have been associated with anti-inflammatory activity. They have been investigated extensively and found to exhibit significant anti-inflammatory properties .
Antitubercular Agents
Recent synthetic developments of benzothiazole-based compounds have shown promising in vitro and in vivo anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
COX-1 Inhibitory Activity
The compound has shown weak COX-1 inhibitory activity. This suggests potential applications in the development of drugs for conditions related to inflammation and pain .
Mechanism of Action
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets and induce a range of effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with diverse biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
A study on similar compounds suggests that they may have a favourable pharmacokinetic profile .
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS/c15-10-3-1-9(2-4-10)14(18)17-11-5-6-12-13(7-11)19-8-16-12/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCSVCFKUXFJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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